N-Boc Desmethyl Fluvoxamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

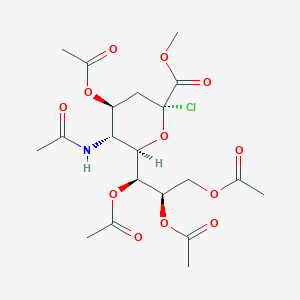

N-Boc Desmethyl Fluvoxamine (NBDF) is a chemical compound that has been studied for its various applications in scientific research. It is a derivative of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) that is used as an antidepressant. NBDF is synthesized through a process of Boc-protection and desmethylation, and has been studied for its potential applications in medicinal chemistry, pharmacology, and biochemistry.

Mecanismo De Acción

Target of Action

N-Boc Desmethyl Fluvoxamine is a derivative of Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The primary targets of Fluvoxamine are the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .

Mode of Action

Fluvoxamine acts as an agonist for the S1R, through which it controls inflammation . It inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular level of serotonin. This leads to enhanced serotonergic neurotransmission, which is associated with mood elevation .

Biochemical Pathways

The major metabolite of Fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form fluvoxamine acid . This process involves the modulation of innate and adaptive immune responses .

Pharmacokinetics

Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Fluvoxamine inhibits oxidative drug metabolizing enzymes, which can lead to clinically significant drug interactions .

Result of Action

Fluvoxamine stimulates the proliferation and differentiation of neural stem cells (NSCs), particularly towards oligodendrocytes . It also represses Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes .

Action Environment

Environmental factors such as light can influence the photodegradation of Fluvoxamine . Photodegradation is a significant abiotic factor affecting the distribution of chemical substances present in the environment. The presence and composition of the matrix should be considered in studies aimed at the environmental fate of pharmaceuticals .

Análisis Bioquímico

Biochemical Properties

N-Boc Desmethyl Fluvoxamine is extensively metabolized in the liver, with less than 4% of the parent drug found in urine . Eleven metabolites have been identified in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of this compound urinary metabolites .

Cellular Effects

Fluvoxamine, a related compound, has been shown to stimulate the proliferation and differentiation of neural stem cells, particularly towards oligodendrocytes . It also increased nerve growth factor-induced neurite outgrowth

Molecular Mechanism

Fluvoxamine, a related compound, is known to inhibit the reuptake of serotonin at the neuronal membrane, enhancing the actions of serotonin . It’s possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Studies on fluvoxamine have shown that its effects can change over time. For example, one study found that the effect of fluvoxamine lay within the futility boundary (i.e., lack of effect) when using a 30% relative risk reduction threshold .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. A study on the use of fluvoxamine in dogs found that the optimal dosage varied among individuals .

Metabolic Pathways

This compound is metabolized in the liver, primarily by the CYP2D6 enzyme . The major metabolite, fluvoxamine acid, is generated through a two-step process of oxidative demethylation of the methoxy group by CYP2D6, followed by alcohol dehydrogenase .

Transport and Distribution

Fluvoxamine, a related compound, is known to be distributed throughout the body and is extensively metabolized in the liver .

Propiedades

IUPAC Name |

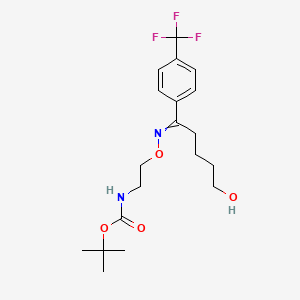

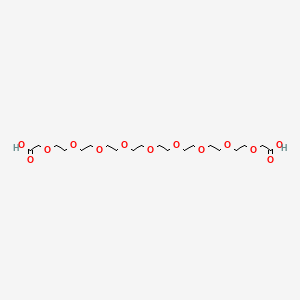

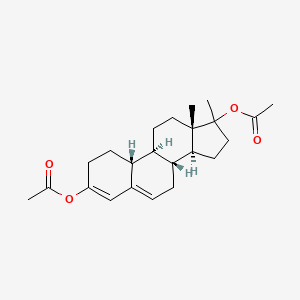

tert-butyl N-[2-[[5-hydroxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27F3N2O4/c1-18(2,3)28-17(26)23-11-13-27-24-16(6-4-5-12-25)14-7-9-15(10-8-14)19(20,21)22/h7-10,25H,4-6,11-13H2,1-3H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQGJPRJLRYOTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCON=C(CCCCO)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)